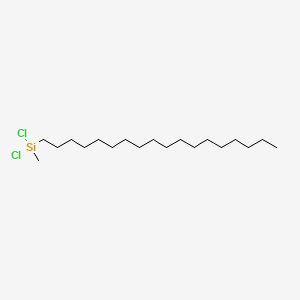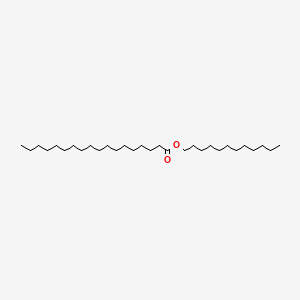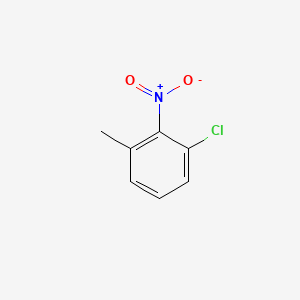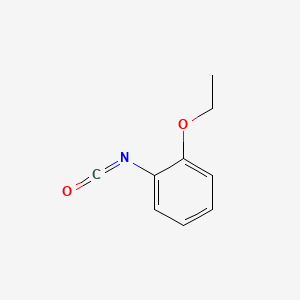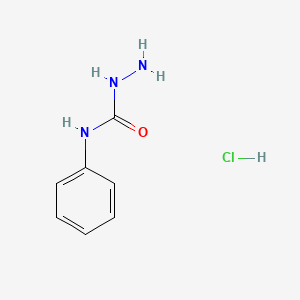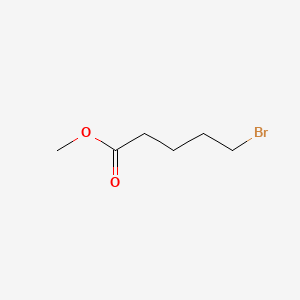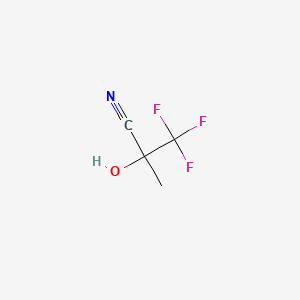
3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile
Vue d'ensemble
Description
1,1,1-TRIFLUOROACETONE CYANOHYDRIN is an organic compound characterized by the presence of trifluoromethyl, hydroxy, and nitrile functional groups
Applications De Recherche Scientifique
1,1,1-TRIFLUOROACETONE CYANOHYDRIN has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
Target of Action
The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile is a bacteria strain identified as Burkholderia phytofirmans . This bacteria strain has the ability to degrade 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide .
Mode of Action
This compound interacts with its target, Burkholderia phytofirmans, through a novel amidase (Bp-Ami) that was cloned from the bacteria . This amidase is capable of kinetic resolution of rac-3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid .
Biochemical Pathways
The biochemical pathway affected by this compound involves the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . This process is facilitated by the amidase from Burkholderia phytofirmans .
Pharmacokinetics
It’s known that the compound is solid at 20°c and has a melting point of 87.0 to 90.0°C . These properties could potentially impact its bioavailability.
Result of Action
The result of the action of this compound is the production of optically pure ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid . This compound is an important chiral building block for a series of pharmaceuticals .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. The amidase from Burkholderia phytofirmans, which mediates the action of the compound, exhibits extreme thermostability with a half-life of 47.93 hours at 80°C . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by temperature.
Analyse Biochimique
Biochemical Properties
3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amidases, which catalyze the hydrolysis of amides to produce carboxylic acids and ammonia . The interaction with amidases is particularly noteworthy as it leads to the formation of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, a compound with potential pharmaceutical applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s trifluoromethyl group is particularly important for its binding affinity and specificity . Additionally, changes in gene expression induced by the compound are mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by amidases to produce 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This metabolic pathway is significant as it influences the compound’s overall biochemical activity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its biochemical activity and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-TRIFLUOROACETONE CYANOHYDRIN typically involves the fluorination of suitable precursor compounds. One common method is the reaction of 2-methylpropanenitrile with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out at elevated temperatures, usually around 80°C, and requires careful handling due to the reactivity of the fluorinating agent .
Industrial Production Methods
Industrial production of 1,1,1-TRIFLUOROACETONE CYANOHYDRIN follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the production process. The reaction conditions are optimized to maximize yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-TRIFLUOROACETONE CYANOHYDRIN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products
Oxidation: 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid.
Reduction: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamine
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid
Uniqueness
1,1,1-TRIFLUOROACETONE CYANOHYDRIN is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials .
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c1-3(9,2-8)4(5,6)7/h9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCMNDCKYSQKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298061 | |
| Record name | 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-08-0 | |
| Record name | 335-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



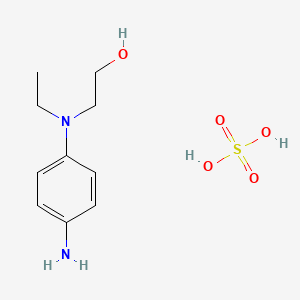
![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)
